

An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2,3-diamine

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Compound of Interest

Compound Name: 5-Bromo-4-methylpyridine-2,3-diamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **5-Bromo-4-methylpyridine-2,3-diamine**, a key intermediate in pharmaceutical and agrochemical research.

Core Compound Properties

5-Bromo-4-methylpyridine-2,3-diamine is a substituted pyridine derivative with the following key characteristics:

Property	Value	Source
CAS Number	41230-93-7	[1] [2] [3]
Molecular Formula	C ₆ H ₈ BrN ₃	[1] [3]
Molecular Weight	202.05 g/mol	[1] [3]
Physical Form	Solid	[2]
Storage Conditions	0-8°C, Keep in dark place, inert atmosphere	[1] [2]

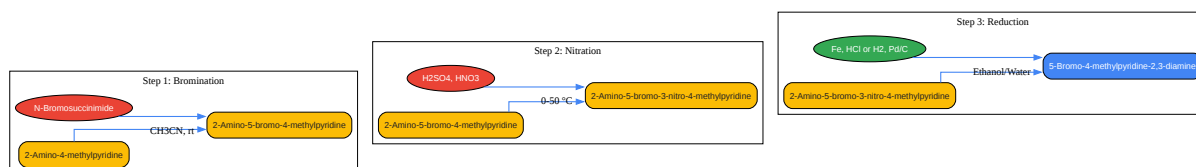
Historical Context and Discovery

While the specific historical details of the first synthesis of **5-Bromo-4-methylpyridine-2,3-diamine** are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs[4]. The synthesis of pyridine derivatives, particularly those with amino and halogen substituents, has been a focus of research for creating diverse chemical libraries for drug discovery.

The general strategy for synthesizing 2,3-diaminopyridines often involves the reduction of a corresponding 2-amino-3-nitropyridine precursor[4][5][6]. This approach has been documented for the synthesis of related compounds like 2,3-diaminopyridine and 2,3-diamino-5-bromopyridine[6][7]. The synthesis of the target compound likely emerged from the application of these established methods to a 4-methyl substituted pyridine starting material. Its utility as a building block in the synthesis of potential anti-cancer agents and other therapeutic compounds has been noted[1].

Synthetic Pathway

A plausible and efficient synthetic route to **5-Bromo-4-methylpyridine-2,3-diamine** involves a multi-step process starting from 2-amino-4-methylpyridine. The key intermediate in this pathway is 2-amino-5-bromo-3-nitro-4-methylpyridine.



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Caption: Proposed synthetic pathway for **5-Bromo-4-methylpyridine-2,3-diamine**.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a likely method for the synthesis of **5-Bromo-4-methylpyridine-2,3-diamine**.

This step involves the electrophilic bromination of 2-amino-4-methylpyridine.

Materials and Reagents:

- 2-Amino-4-methylpyridine
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Water (deionized)

Procedure:

- In a round-bottom flask, dissolve 2-amino-4-methylpyridine in acetonitrile.
- Cool the solution in an ice bath to 0°C.
- Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4-methylpyridine.

Quantitative Data for 2-Amino-5-bromo-4-methylpyridine:

Property	Value	Source
CAS Number	98198-48-2	[8]
Molecular Formula	C ₆ H ₇ BrN ₂	[8]
Molecular Weight	187.04 g/mol	[8]
Melting Point	148-151 °C	[9]
Appearance	Light yellow crystalline solid	[8]

This step involves the nitration of the brominated intermediate.

Materials and Reagents:

- 2-Amino-5-bromo-4-methylpyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice

- Sodium Hydroxide solution

Procedure:

- In a flask, carefully add 2-amino-5-bromo-4-methylpyridine to concentrated sulfuric acid at a low temperature (0-5°C).
- Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature.
- After the addition is complete, allow the mixture to stir at room temperature and then gently heat to around 50°C for a few hours.
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize the solution with a sodium hydroxide solution to precipitate the product.
- Filter the yellow solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitro-4-methylpyridine.

Quantitative Data for 2-Amino-5-bromo-3-nitro-4-methylpyridine:

Property	Value	Source
CAS Number	100367-40-6	[10]
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂	[10]
Molecular Weight	232.03 g/mol	[10]
Melting Point	160-164 °C	[10]
Appearance	Yellow solid	[6]

This final step is the reduction of the nitro group to an amino group.

Materials and Reagents:

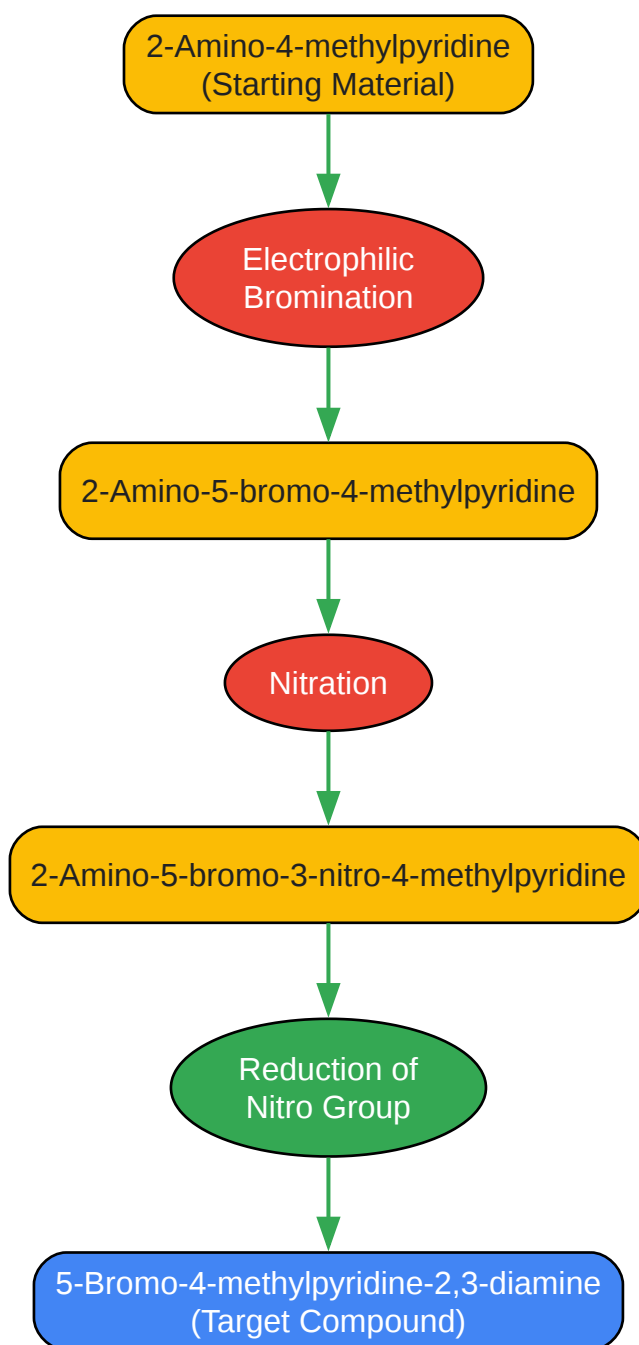
- 2-Amino-5-bromo-3-nitro-4-methylpyridine

- Reduced Iron powder
- Ethanol
- Water
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- In a round-bottom flask, suspend 2-amino-5-bromo-3-nitro-4-methylpyridine in a mixture of ethanol and water.
- Add reduced iron powder to the suspension.
- Add a catalytic amount of concentrated hydrochloric acid.
- Heat the mixture to reflux with vigorous stirring for several hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the hot reaction mixture through celite to remove the iron catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.
- The residue can be purified by recrystallization from water or another suitable solvent to yield **5-Bromo-4-methylpyridine-2,3-diamine**.

Logical Relationship Diagram



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Caption: Logical flow of the synthetic process.

Applications in Research and Development

5-Bromo-4-methylpyridine-2,3-diamine is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals[1]. The

two adjacent amino groups provide a reactive handle for the construction of fused heterocyclic ring systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The bromo substituent offers a site for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This versatility makes it a key building block for the development of novel kinase inhibitors, anti-cancer agents, and other potential therapeutic compounds[1].

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